TCS 1102

Overview

Description

TCS 1102 is a potent, dual orexin receptor antagonist. It has been widely studied for its ability to inhibit the activity of orexin receptors, which are involved in regulating wakefulness and appetite. The compound demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats .

Mechanism of Action

Target of Action

TCS 1102 is a potent, dual orexin receptor antagonist . The primary targets of this compound are the orexin receptors OX1 and OX2 . These receptors mediate the action of the neuropeptides orexin A and orexin B .

Mode of Action

This compound interacts with its targets, the OX1 and OX2 receptors, by inhibiting their action . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This means that this compound has a high affinity for these receptors and can effectively block their activity.

Biochemical Pathways

The orexin receptors OX1 and OX2 are involved in various physiological processes, including feeding behavior, sleep-wake cycle regulation, and reward systems . By antagonizing these receptors, this compound can affect these pathways and their downstream effects. For example, it can inhibit orexin-A mediated increases in feeding behavior .

Pharmacokinetics

This compound demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats . This means that the compound can effectively reach its targets in the brain after administration. The pharmacokinetic properties of this compound in rats, measured 30 minutes after an intraperitoneal injection of 100 mg/kg, are as follows :

Result of Action

The antagonistic action of this compound on the orexin receptors leads to various physiological effects. For instance, it can induce locomotion inhibition in rats in a dose-dependent manner . It also decreases fear and anxiety in rats after exposure to footshock . Furthermore, this compound shows anxiolytic effects for high responders (HR) rats when tested in the elevated T-maze .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and brain penetrability can be affected by the physiological state of the organism, such as the integrity of the blood-brain barrier . .

Biochemical Analysis

Biochemical Properties

TCS 1102 interacts with orexin receptors, specifically OX1 and OX2 receptors . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This interaction plays a significant role in biochemical reactions, particularly in the regulation of sleep and feeding behavior .

Cellular Effects

This compound has been shown to influence cell function by interacting with orexin receptors . It inhibits ADL-orexin B-mediated locomotion and blocks orexin-A mediated increases in feeding behavior . These effects suggest that this compound can influence cell signaling pathways and gene expression related to these biological processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to orexin receptors, leading to the inhibition of certain cellular functions . Specifically, it binds to OX1 and OX2 receptors, inhibiting their activity and subsequently influencing processes such as locomotion and feeding behavior .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease fear and anxiety in rats after exposure to footshock . The effects were observed at dosages of 10 and 20 mg/kg

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 1102 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: This involves the reaction of biphenyl-2-ylamine with a suitable acylating agent to form the biphenyl-2-ylamide intermediate.

Introduction of the benzimidazole moiety: The intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to introduce the benzimidazole moiety.

Final coupling: The final step involves coupling the intermediate with a pyrrolidine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

TCS 1102 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

TCS 1102 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of orexin receptor antagonists.

Biology: Investigated for its effects on orexin receptors in various biological systems.

Medicine: Explored as a potential therapeutic agent for conditions such as insomnia and anxiety.

Industry: Utilized in the development of new drugs targeting orexin receptors.

Comparison with Similar Compounds

Similar Compounds

SB-334867: Another orexin receptor antagonist with similar properties.

Almorexant: A dual orexin receptor antagonist with comparable effects.

Suvorexant: A clinically approved orexin receptor antagonist used for the treatment of insomnia.

Uniqueness

TCS 1102 is unique due to its high affinity for both OX1 and OX2 receptors, as well as its excellent blood-brain barrier penetrability. These properties make it a valuable tool for studying the role of orexin receptors in various physiological processes .

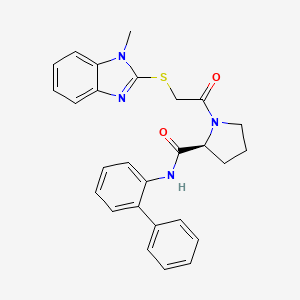

Biological Activity

TCS 1102, a potent dual orexin receptor antagonist, has garnered attention in the field of neuropharmacology for its potential therapeutic applications in treating various neuropsychiatric disorders. With a chemical structure represented as N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1 H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide], this compound exhibits high affinity for both orexin receptors (OX1 and OX2), with Ki values of 0.2 nM and 3 nM, respectively .

This compound functions by antagonizing the orexin receptors, which play critical roles in regulating arousal, appetite, and energy expenditure. By blocking these receptors, this compound can inhibit orexin-A mediated effects such as increased feeding behavior and locomotion .

In Vivo Studies

Research has demonstrated that this compound effectively reduces orexin-A-induced food self-administration in animal models. For instance, a study indicated that administration of this compound significantly decreased food intake stimulated by orexin-A in rats . However, its effects on nicotine self-administration were less pronounced; while it did not affect cue-induced or nicotine-primed reinstatement, there was a transient reduction in responding during the first 15 minutes of a reinstatement session following chronic nicotine exposure .

Summary of Key Findings

| Study | Findings | Methodology |

|---|---|---|

| Shoblock et al. (2010) | Decreased ethanol self-administration | Rats administered with this compound |

| Khoo et al. (2017) | No effect on nicotine self-administration | Intracerebroventricular administration of this compound |

| Current Study | Reduced orexin-A induced feeding behavior | Behavioral assays in rats |

Case Study 1: Orexin-A and Food Intake

In a controlled study, this compound was administered to rats to assess its impact on food intake driven by orexin-A. The results showed a significant reduction in food self-administration when compared to control groups receiving saline injections. This suggests that this compound may have therapeutic potential for conditions characterized by hyperphagia .

Case Study 2: Nicotine Seeking Behavior

Another study evaluated the effects of this compound on nicotine-seeking behavior in rats. Despite its efficacy in reducing food intake, this compound did not significantly alter nicotine self-administration or reinstatement behaviors after both short-term and chronic access to nicotine. This indicates a potential limitation in its application for treating nicotine addiction .

Properties

IUPAC Name |

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGRVXJEMSEQY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.